![molecular formula C9H14N4O B2939569 2-cyano-3-(dimethylamino)-N-[(dimethylamino)methylene]acrylamide CAS No. 70438-96-9](/img/structure/B2939569.png)
2-cyano-3-(dimethylamino)-N-[(dimethylamino)methylene]acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cyano-3-(dimethylamino)-N-[(dimethylamino)methylene]acrylamide (CDMAA) is an organic compound with an interesting range of properties and applications. It is a highly efficient and versatile molecule that has been used in various scientific research applications for many years. CDMAA is a versatile organic compound with a wide range of applications in the laboratory. It is used as a reagent for organic synthesis, a catalyst for chemical reactions, and a building block for various materials. In addition, CDMAA has been used in a variety of biochemical and physiological studies for its unique properties.
Scientific Research Applications
Synthesis of Pyrimidine Derivatives
The reaction of methyl 2-cyano-3,3-bis(methylthio)acrylate with carboxamides, in the presence of sodium hydride, demonstrated the synthesis of pyrimidine derivatives. This method provides a pathway for creating polyfunctionalized pyrimidines, which were further used to synthesize fused pyrimidine derivatives, showcasing the compound's role in the development of novel heterocyclic compounds (Kohra, Tominaga, & Hosomi, 1988).
Preparation of 1,3-Selenazin-4-Ones
Research on 2-Cyano-3-hydroseleno-3-(methylthio)acrylamide interacting with carbonyl compounds and aroyl chlorides resulted in the formation of 2,3-dihydro-4H-1,3-selenazin-4-ones and 4H-1,3-selenazin-4-ones. This illustrates the compound's utility in synthesizing novel selenazin-4-ones with potential chemical applications (Yokoyama, Kumata, Hatanaka, & Shiraishi, 1986).
Antioxidant Activities of Novel Compounds
A study on 2-Cyano-N-(2,3-dihydro-1H-5-indenyl)-3-(dimethylamino)acrylamide led to the synthesis of novel indane-amide containing compounds with significant antioxidant activity. This research highlights the biological significance of these compounds, suggesting their potential in designing new antioxidant agents (Mohamed & El-Sayed, 2019).
Polymerization Applications
Controlled polymerization of (meth)acrylamides, using the initiating system methyl 2-chloropropionate/CuCl/tris(2-dimethylaminoethyl)amine, demonstrates the role of similar compounds in achieving controlled polymerization with applications in creating polymers with low polydispersity (Teodorescu & Matyjaszewski, 2000).
Molecular Engineering for Solar Cell Applications
The engineering of organic sensitizers for solar cell applications, using donor, electron-conducting, and anchoring groups, showcases the utility of similar cyanoacrylic acid compounds in enhancing photovoltaic efficiency. This research underscores the compound's potential in the development of high-efficiency solar cells (Kim et al., 2006).
Safety and Hazards
Future Directions
properties
IUPAC Name |
(E)-2-cyano-3-(dimethylamino)-N-(dimethylaminomethylidene)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O/c1-12(2)6-8(5-10)9(14)11-7-13(3)4/h6-7H,1-4H3/b8-6+,11-7? |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDKHNUVZLDUYNY-BEQOJEFOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C#N)C(=O)N=CN(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(\C#N)/C(=O)N=CN(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

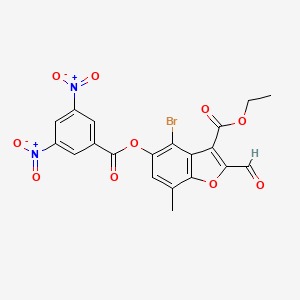

![1-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]ethyl]pyrazole-3-carboxylic acid](/img/structure/B2939489.png)
![2,4-dichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzene-1-sulfonamide](/img/structure/B2939490.png)
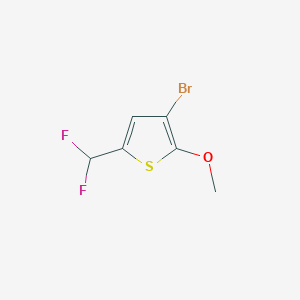
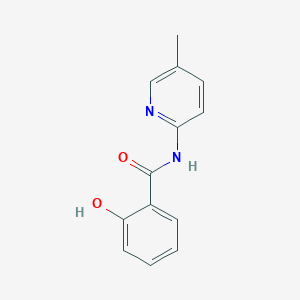
![3-Methoxy-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)benzenesulfonamide](/img/structure/B2939495.png)
![4-chloro-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide](/img/structure/B2939499.png)
![N-[(4-Bromophenyl)methyl]-6-cyclopropylpyrimidine-4-carboxamide](/img/structure/B2939500.png)
![S-[2-[(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)amino]-2-oxoethyl] ethanethioate](/img/structure/B2939501.png)
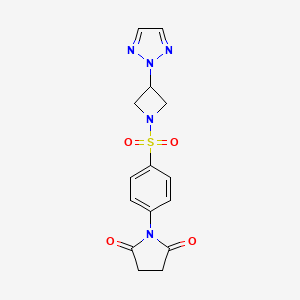
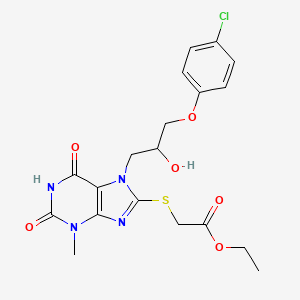
![4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-[2-(4-fluorophenoxy)ethyl]-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B2939507.png)
